molecular formula C21H23N3O2S B11216409 N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11216409
M. Wt: 381.5 g/mol
InChI Key: HFSMKRDADMRIGN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its intricate molecular framework, which includes multiple functional groups that contribute to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylaniline with various reagents to form intermediate compounds, which are then cyclized and functionalized to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxadiazocine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and reactivity .

Uniqueness

N-(2,4-dimethylphenyl)-2,8-dimethyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4,9-dimethyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-11-5-7-15(13(3)9-11)22-19(25)17-18-14-10-12(2)6-8-16(14)26-21(17,4)24-20(27)23-18/h5-10,17-18H,1-4H3,(H,22,25)(H2,23,24,27)

InChI Key

HFSMKRDADMRIGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C=CC(=C4)C)OC2(NC(=S)N3)C)C

Origin of Product

United States

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